Miraculin (1-20)

Description

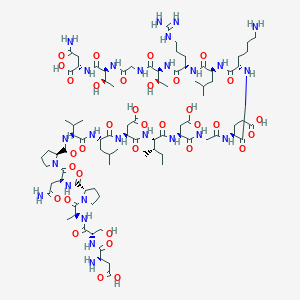

The exact mass of the compound Miraculin (1-20) (H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH) is 2111.0494758 g/mol and the complexity rating of the compound is 4720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Miraculin (1-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Miraculin (1-20) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H146N26O34/c1-12-41(8)67(111-77(137)52(34-65(128)129)103-76(136)50(29-39(4)5)104-82(142)66(40(6)7)110-80(140)57-21-17-27-114(57)86(146)53(31-58(91)118)106-79(139)56-20-16-26-113(56)85(145)42(9)98-78(138)55(37-115)108-70(130)45(90)30-63(124)125)83(143)105-51(33-64(126)127)71(131)96-35-60(120)99-48(22-23-62(122)123)73(133)100-46(18-13-14-24-89)72(132)102-49(28-38(2)3)75(135)101-47(19-15-25-95-88(93)94)74(134)112-68(43(10)116)81(141)97-36-61(121)109-69(44(11)117)84(144)107-54(87(147)148)32-59(92)119/h38-57,66-69,115-117H,12-37,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H,96,131)(H,97,141)(H,98,138)(H,99,120)(H,100,133)(H,101,135)(H,102,132)(H,103,136)(H,104,142)(H,105,143)(H,106,139)(H,107,144)(H,108,130)(H,109,121)(H,110,140)(H,111,137)(H,112,134)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,147,148)(H4,93,94,95)/t41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,66-,67-,68-,69-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRSVXUTPHCEOJ-WWEZIHIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H146N26O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2112.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of the Miraculin N-Terminal Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miraculin (MCL) is a glycoprotein isolated from the berries of Richadella dulcifica, a plant native to West Africa. It possesses the unique ability to modify taste perception, specifically causing sour stimuli to be perceived as sweet.[1] While tasteless at neutral pH, Miraculin binds to the human sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors (GPCRs), and acts as a pH-dependent agonist.[2][3] This technical guide delves into the biological function of the N-terminal region of the mature Miraculin protein, a critical domain for its taste-modifying activity.

It is important to clarify the term "N-terminal fragment." The precursor of Miraculin contains a 29-amino acid N-terminal signal sequence that directs the protein for secretion and is subsequently cleaved.[4] The biological function of this cleaved signal peptide is transient and primarily for cellular trafficking. This guide, therefore, focuses on the N-terminal domain of the mature, 191-amino acid Miraculin protein and its pivotal role in taste modification.

Molecular Architecture of Mature Miraculin

Mature Miraculin is a homodimeric glycoprotein with a molecular weight of approximately 24.6 kDa for the monomer.[5] The two monomers are covalently linked by a disulfide bridge. Miraculin's taste-modifying activity is dependent on its dimeric or tetrameric form; the monomer is inactive.[6] The protein contains N-linked glycosylation sites, and these carbohydrate moieties are believed to play a role in its interaction with the sweet taste receptor.[5] Mutagenesis studies have identified two histidine residues, His29 and His60, as being crucial for its pH-dependent taste-modifying function, with His29 residing in the N-terminal region of the mature protein.[6][7]

Biological Function of the N-Terminal Domain

The N-terminal domain of the mature Miraculin protein is integral to its interaction with the human sweet taste receptor, hT1R2-hT1R3. At neutral pH, Miraculin binds to the receptor as an antagonist, having no sweet taste and even inhibiting the response to other sweeteners.[1][8] However, in an acidic environment (pH below 6.5), a conformational change is induced in the Miraculin dimer, causing it to function as an agonist of the sweet taste receptor, thereby eliciting a sweet sensation.[2][9]

The interaction is specifically mediated by the amino-terminal domain (ATD) of the hT1R2 subunit of the sweet taste receptor.[8][10] The protonation of key residues, likely including His29 in the N-terminal region of Miraculin, at acidic pH is thought to trigger the conformational shift that enables receptor activation.[6][9] This pH-dependent switch from antagonist to agonist is the molecular basis of Miraculin's unique taste-modifying property.

Quantitative Analysis of Miraculin Activity

The activity of Miraculin has been quantified in cell-based assays, providing insights into its potency and pH-dependence.

| Parameter | Value | Conditions | Reference |

| EC50 (Agonist Activity) | ~0.44 nM | pH 5.0, in hT1R2-hT1R3 expressing cells | [8] |

| IC50 (Antagonist Activity) | 0.35 nM | Against 3 µM Neoculin at pH 7.4 | [8] |

| IC50 (Antagonist Activity) | 0.56 nM | Against 1 mM Aspartame at pH 7.4 | [8] |

| IC50 (Antagonist Activity) | 0.58 nM | Against 3 mM Cyclamate at pH 7.4 | [8] |

| Optimal pH for Activity | 4.8 - 6.5 | hT1R2-hT1R3 expressing cells | [8] |

| Half-maximal Response pH | ~5.7 | hT1R2-hT1R3 expressing cells | [8] |

Signaling Pathway

The proposed mechanism of action for Miraculin involves a pH-dependent conformational change that switches its function from a sweet taste receptor antagonist to an agonist.

Caption: pH-dependent activation of the sweet taste receptor by Miraculin.

Experimental Protocols

Purification of Native Miraculin from Richadella dulcifica

This protocol is based on methods described in the literature for the extraction and purification of Miraculin.[1][11]

-

Extraction: Homogenize the pulp of Richadella dulcifica fruits in a 0.5 M NaCl solution. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Ammonium Sulfate Fractionation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the precipitate containing Miraculin by centrifugation.

-

Ion-Exchange Chromatography: Resuspend the precipitate in a low-salt buffer and load it onto a CM-Sepharose ion-exchange column. Elute the bound proteins with a linear salt gradient. Collect fractions and assay for taste-modifying activity.

-

Affinity Chromatography: Pool the active fractions and apply them to a Concanavalin A-Sepharose affinity column. This step specifically binds glycoproteins like Miraculin. Elute the bound Miraculin with a buffer containing a high concentration of a competing sugar, such as methyl-α-D-glucoside.

-

Purity Analysis: Assess the purity of the final sample by SDS-PAGE and reverse-phase HPLC.

Cell-Based Assay for Miraculin Activity using Calcium Imaging

This protocol allows for the quantitative evaluation of Miraculin's agonist and antagonist properties.[3][8]

-

Cell Culture and Transfection: Culture HEK293T cells and transfect them with plasmids encoding the human sweet taste receptor subunits (hT1R2 and hT1R3) and a promiscuous G-protein (e.g., Gα15).

-

Cell Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Miraculin Incubation (for agonist assay): Pre-incubate the cells with varying concentrations of purified Miraculin.

-

Stimulation:

-

Agonist Assay: After pre-incubation, wash the cells and stimulate them with an acidic buffer (e.g., pH 5.0).

-

Antagonist Assay: Incubate the cells with Miraculin at neutral pH (e.g., pH 7.4) and then stimulate with a known sweet compound (e.g., aspartame).

-

-

Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence microscope or plate reader.

-

Data Analysis: Quantify the cellular responses to determine EC50 (for agonist activity) or IC50 (for antagonist activity) values.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pH-dependent agonist activity of Miraculin.

Caption: Workflow for cell-based agonist assay of Miraculin.

Conclusion

The N-terminal domain of the mature Miraculin protein is a key determinant of its remarkable taste-modifying properties. Its role in the pH-dependent switch from a sweet taste receptor antagonist to an agonist highlights a sophisticated molecular mechanism for taste perception. Further research, including high-resolution structural studies of the Miraculin-receptor complex at different pH values and more extensive site-directed mutagenesis of the N-terminal domain, will provide a more detailed understanding of this fascinating protein and could pave the way for novel applications in food science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nwnoggin.org [nwnoggin.org]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and isolation of Miraculin (1-20)

An In-depth Technical Guide to the Discovery and Isolation of Miraculin

This technical guide provides a comprehensive overview of the discovery, characterization, and isolation of Miraculin, a taste-modifying glycoprotein. It is intended for researchers, scientists, and drug development professionals interested in the unique properties and applications of this protein. The guide details the historical context, physicochemical properties, and the molecular mechanism of action, with a focus on established experimental protocols for its purification.

Introduction: Discovery and History

The remarkable taste-modifying properties of the berry from Synsepalum dulcificum (formerly Richadella dulcifica), known as miracle fruit, were first documented in the Western world by the French explorer Chevalier des Marchais during a 1725 expedition to West Africa[1]. For centuries, local populations had used the fruit to sweeten otherwise sour foods and beverages.

Systematic scientific investigation began in the mid-20th century. In 1968, two independent research groups, one led by Dr. Kenzo Kurihara and Dr. Lloyd Beidler in Japan and the USA, and another by Brouwer and colleagues in the Netherlands, successfully isolated the active principle[2][3][4]. Kurihara and Beidler identified the substance as a basic glycoprotein, while the Dutch team named it "miraculin"[1][2][3]. These initial studies established that miraculin itself is not sweet but binds to the taste buds, causing sour substances (acids) to be perceived as sweet[1][3]. The complete amino acid sequencing of miraculin was later accomplished in 1989, providing a detailed molecular understanding of the protein[5].

Physicochemical Properties of Miraculin

Miraculin is a glycoprotein with distinct characteristics that are crucial for its function and isolation. Early studies reported a molecular weight of approximately 44,000 Da[2][3]. However, more refined methods later determined the molecular weight of the single polypeptide chain to be closer to 28,000 Da[6][7][8]. The native form of miraculin is a homodimer[5].

The protein is composed of 191 amino acids and has a significant carbohydrate component, accounting for 13.9% of its total weight[6][7][9]. This sugar moiety is critical for its function and is composed of several monosaccharides. The stability of miraculin is pH-dependent; its taste-modifying activity is significantly reduced at pH values below 2.5 or above 12.0 but remains stable for extended periods at an acidic pH of around 3.7-4.0[2].

Table 1: Key Physicochemical Properties of Miraculin

| Property | Value | Reference |

| Molecular Weight (SDS-PAGE) | 28,000 Da | [6][7][8] |

| Polypeptide Composition | 191 amino acids | [9] |

| Carbohydrate Content | 13.9% (by weight) | [6][7] |

| Native Structure | Dimer, Tetramer | [1] |

| Optimal Stability | pH 3.7 - 4.0 at 4°C | [2] |

Table 2: Amino Acid Composition of Purified Miraculin

(Based on data from Theerasilp & Kurihara, 1988)

| Amino Acid | Moles per Mole of Protein |

| Aspartic Acid | 25 |

| Threonine | 14 |

| Serine | 11 |

| Glutamic Acid | 13 |

| Proline | 14 |

| Glycine | 14 |

| Alanine | 8 |

| Cysteine | 8 |

| Valine | 14 |

| Methionine | 1 |

| Isoleucine | 11 |

| Leucine | 13 |

| Tyrosine | 6 |

| Phenylalanine | 10 |

| Histidine | 5 |

| Lysine | 8 |

| Arginine | 6 |

| Tryptophan | Not determined |

Table 3: Sugar Composition of Purified Miraculin

(Based on data from Theerasilp & Kurihara, 1988)

| Sugar | Molar Ratio |

| Glucosamine | 3.03 |

| Mannose | 3.00 |

| Galactose | 0.69 |

| Xylose | 0.96 |

| Fucose | 2.12 |

Mechanism of Taste-Modifying Action

Miraculin's unique ability to make sour foods taste sweet is mediated by its interaction with the human sweet taste receptor, a G protein-coupled receptor composed of two subunits, T1R2 and T1R3. The mechanism is highly dependent on pH.

-

Binding at Neutral pH: At a neutral pH (around 6.7 and above), miraculin binds strongly to the T1R2-T1R3 receptor. In this state, it acts as a competitive antagonist, meaning it occupies the receptor but does not activate it, and can even block other sweeteners from binding.

-

Activation at Acidic pH: When a sour substance (an acid) is introduced, the local pH on the tongue drops. This acidic environment (optimally between pH 4.8 and 6.5) induces a conformational change in the miraculin protein that is already bound to the receptor. This change turns miraculin into a potent agonist, activating the T1R2-T1R3 receptor and triggering the downstream signaling cascade that results in the perception of a strong sweet taste.

This effect can persist for over an hour, until saliva gradually washes the miraculin off the tongue receptors.

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]

- 2. Miracle Fruit Page 2 DMC [quisqualis.com]

- 3. Taste-modifying protein from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mieraculin, the sweetness-inducing protein from miracle fruit [pubmed.ncbi.nlm.nih.gov]

- 5. nwnoggin.org [nwnoggin.org]

- 6. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. growables.org [growables.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Synthetic Miraculin (1-20)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physicochemical properties of the synthetic N-terminal 20-amino acid fragment of Miraculin. While specific experimental data for this peptide fragment is limited in peer-reviewed literature, this guide consolidates available information from commercial sources and outlines the standard experimental protocols required for its comprehensive characterization.

Introduction to Miraculin (1-20)

Miraculin is a taste-modifying glycoprotein originally extracted from the fruit of Synsepalum dulcificum.[1] The full protein, a homodimer, exhibits the unique property of making sour tastes seem sweet by binding to the hT1R2-hT1R3 sweet taste receptor in a pH-dependent manner.[2] The synthetic peptide Miraculin (1-20) represents the first 20 amino acids of the N-terminus of the mature protein.[3][4][5] The biological activity of this short, non-glycosylated fragment has not been established and is unlikely to replicate the complex taste-modifying function of the full dimeric glycoprotein. This guide focuses exclusively on its fundamental physicochemical characteristics.

Physicochemical Properties

Quantitative data for the synthetic Miraculin (1-20) peptide is available from commercial suppliers. These properties are crucial for handling, experimental design, and formulation development.

Table 1: Summary of Physicochemical Properties of Miraculin (1-20)

| Property | Value | Source |

|---|---|---|

| Amino Acid Sequence | H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH | [6] |

| Single-Letter Code | DSAPNPVLDIDGEKLRTGTN | [6] |

| Molecular Formula | C₈₈H₁₄₆N₂₆O₃₄ | [6] |

| Molecular Weight (Avg.) | 2112.24 g/mol | [6] |

| Theoretical Isoelectric Point (pI) | 3.96 | [6] |

| Grand Average of Hydropathicity (GRAVY) | -0.88 | [6] |

| Purity (by HPLC) | ≥95% (Typical) | [6] |

| Appearance | Lyophilized white powder | [6] |

| Counterion | Trifluoroacetic acid (TFA) salt | [6] |

| Extinction Coefficient | 0 M⁻¹cm⁻¹ (Contains no Trp, Tyr, or Cys) |[6] |

Note: The presence of TFA as a counterion from HPLC purification can affect the net peptide weight and enhance solubility in aqueous solutions.[6]

Standard Experimental Protocols

The characterization of a synthetic peptide like Miraculin (1-20) follows a standardized set of experimental procedures to confirm its identity, purity, and structural integrity.

Synthetic Miraculin (1-20) is typically produced via automated Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

-

Resin Preparation: The C-terminal amino acid (Asparagine) is attached to a solid support resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base (e.g., piperidine).

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/DIPEA) and coupled to the deprotected N-terminus.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (DSAPNPVLDIDGEKLRTGTN).

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).

-

Precipitation & Lyophilization: The crude peptide is precipitated with cold ether, centrifuged, and lyophilized to yield a dry powder.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both purifying the crude peptide and assessing the purity of the final product.[7]

-

Purification (Preparative RP-HPLC):

-

Column: A C18 stationary phase column is used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Elution: The crude peptide is dissolved and injected onto the column. A linear gradient of increasing acetonitrile concentration is applied to elute the peptide based on its hydrophobicity.

-

Fraction Collection: Fractions are collected and analyzed for purity. Those containing the pure peptide are pooled and lyophilized.

-

-

Purity Assessment (Analytical RP-HPLC):

-

A similar setup to preparative HPLC is used but with a smaller column and lower flow rates.

-

The purified peptide is injected, and the resulting chromatogram is analyzed.

-

Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks detected (typically at 214 nm or 280 nm).[8]

-

Mass spectrometry (MS) is essential for confirming that the synthesized peptide has the correct molecular weight and amino acid sequence.[9][10]

-

Molecular Weight Confirmation (MALDI-TOF or ESI-MS):

-

Sequence Verification (Tandem MS, MS/MS):

-

The peptide ion is selected and fragmented within the mass spectrometer (e.g., via collision-induced dissociation).[7]

-

The resulting fragment ions (b- and y-ions) produce a spectrum that allows for the reconstruction and verification of the amino acid sequence.

-

Visualized Workflows

The following diagrams illustrate the logical flow of producing and characterizing a synthetic peptide like Miraculin (1-20).

Caption: Workflow for Synthetic Peptide Production and Quality Control.

Caption: Physicochemical Characterization Workflow for a Synthetic Peptide.

Signaling Pathways and Biological Activity

There is no published evidence to suggest that the synthetic Miraculin (1-20) fragment is biologically active. The taste-modifying activity of the native protein is a complex process involving the specific three-dimensional structure of the full-length dimer and its glycosylation patterns, which allows it to bind to the sweet taste receptor T1R2-T1R3 and act as a pH-dependent agonist.[2] A short, linear peptide fragment is not expected to retain this functionality. Therefore, no signaling pathway diagram for Miraculin (1-20) can be provided. Research into the biological effects of this and other Miraculin-derived peptides is an area for potential future investigation.[12]

References

- 1. Miraculin - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. growables.org [growables.org]

- 6. Miraculin (1-20) peptide [novoprolabs.com]

- 7. polypeptide.com [polypeptide.com]

- 8. waters.com [waters.com]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. usp.org [usp.org]

- 12. tandfonline.com [tandfonline.com]

The pH-Dependent Pirouette: A Technical Guide to Miraculin's Taste-Modifying Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide dissects the molecular choreography of miraculin, the taste-modifying glycoprotein from Richadella dulcifica. Famously, miraculin transforms sour tastes into sweet perceptions. This phenomenon is not a mere masking of sourness but a sophisticated, pH-dependent activation of the human sweet taste receptor. This document elucidates the core mechanism of this remarkable protein, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events and workflows.

The Core Mechanism: A pH-Gated Switch for Sweetness

At its heart, miraculin's ability to modify taste perception is a tale of two conformations. The protein itself is not inherently sweet at neutral pH.[1] Instead, it acts as a potent, pH-sensitive modulator of the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits.[2][3]

-

At Neutral pH (Antagonist Role): In a neutral pH environment, such as that of saliva, miraculin binds to the T1R2-T1R3 receptor without activating it.[1][2] In this state, it functions as an antagonist, capable of inhibiting the receptor's activation by other sweet substances.[4][5] The binding is tenacious, allowing the protein to remain attached to the receptor for over an hour.[1]

-

At Acidic pH (Agonist Role): The introduction of an acid (protons, H+) into the oral cavity triggers a profound functional shift. At a pH below 6.5, miraculin undergoes a conformational change.[2][6] This altered shape turns miraculin into an agonist, effectively "flipping a switch" that activates the T1R2-T1R3 receptor.[1][5] This activation, in the presence of a sour stimulus, is what the brain perceives as a strong sweet taste.[2][3] The amino-terminal domain (ATD) of the hT1R2 subunit has been identified as a critical region for this miraculin-induced response.[5] The protonation of key amino acid residues, such as histidine, on miraculin and/or the receptor is thought to drive this conformational and functional transition.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that govern miraculin's activity, drawn from cell-based assays and human sensory studies.

| Parameter | Value | Source(s) |

| pH for Activation | pH 4.8 - 6.5 | [3][4] |

| pH for Half-Maximal Response | pH 5.7 | [4][5] |

| pH of Inactivation | Below pH 3 and above pH 12 | [7] |

| Temperature of Inactivation | Above 100 °C | [7] |

| Duration of Effect | Over 1 hour | [1][5] |

| Concentration in Assays | 30 nM (used for inhibition and activation studies) | [4][5] |

| Molecular Weight | 24,600 Da | [3] |

Table 1: Physicochemical Parameters of Miraculin Activity

Signaling Pathway and Molecular Interactions

Upon activation by the miraculin-acid complex, the T1R2-T1R3 receptor initiates the canonical sweet taste signaling cascade. This intracellular pathway culminates in the transmission of a "sweet" signal to the brain.

Miraculin's Interaction with the T1R2-T1R3 Receptor

The following diagram illustrates the dual role of miraculin at the sweet taste receptor, contingent on ambient pH.

Caption: Miraculin's dual role at the T1R2-T1R3 receptor.

Downstream Intracellular Signaling Cascade

Once the T1R2-T1R3 receptor is activated, a well-defined intracellular signaling cascade is triggered within the taste receptor cell.

Caption: The intracellular signaling cascade for sweet taste.

Experimental Protocols

The elucidation of miraculin's mechanism has been heavily reliant on cell-based assays that allow for the functional expression of the human sweet taste receptor in a controlled environment.

Cell-Based Calcium Imaging Assay

This is the primary method used to quantitatively evaluate the activation of the T1R2-T1R3 receptor by miraculin in a pH-dependent manner.

Objective: To measure the intracellular calcium concentration ([Ca²⁺]i) increase in response to receptor activation.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in standard media.

-

Cells are transiently transfected with plasmids encoding:

-

Human T1R2 (hT1R2)

-

Human T1R3 (hT1R3)

-

A promiscuous G-protein chimera, such as Gα16-gustducin44 (G16gust44) or G15Gi3, which couples the receptor activation to the phospholipase C pathway.[4]

-

A fluorescent reporter like DsRed2 can be co-transfected to identify successfully transfected cells.

-

-

-

Fluorescent Dye Loading:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye, typically Fura-2 AM.

-

-

Miraculin Incubation and Stimulation:

-

For miraculin assays, the cells are pre-incubated with a solution containing miraculin (e.g., 30-100 nM) at neutral pH (e.g., pH 7.4).[5]

-

The miraculin solution is then washed out, and the cells are incubated in a neutral pH assay buffer.

-

-

Calcium Imaging:

-

The cells are placed on an inverted fluorescence microscope equipped with a calcium imaging system.

-

A baseline fluorescence is recorded.

-

An acidic buffer (e.g., citric acid-based, adjusted to the desired pH between 4.8 and 6.5) is perfused over the cells.[4][5]

-

Changes in intracellular calcium are recorded by measuring the ratio of fluorescence emission at two different excitation wavelengths. An increase in this ratio indicates receptor activation.

-

-

Data Analysis:

-

The number of responding cells or the magnitude of the fluorescence ratio change is quantified to determine the level of receptor activation at different pH values.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the cell-based calcium imaging assay used to study miraculin's activity.

Caption: Workflow for miraculin activity cell-based assay.

Conclusion and Future Directions

The mechanism of miraculin's taste modification is a compelling example of allosteric modulation in a GPCR, exquisitely controlled by pH. Miraculin acts as a molecular switch, binding to the T1R2-T1R3 receptor in an inert state at neutral pH and converting to a powerful agonist in the presence of acid. This functional transition is responsible for the remarkable sensory experience of sour stimuli tasting sweet.

Future research will likely focus on high-resolution structural studies, such as cryo-electron microscopy, to visualize the precise conformational changes in both miraculin and the T1R2-T1R3 receptor at different pH values. Further mutational analysis of both the protein and the receptor will help to pinpoint the exact residues involved in pH sensing and the agonist-antagonist switch. A deeper understanding of this unique mechanism holds significant potential for the development of novel, calorie-free sweeteners and taste modifiers for the food and pharmaceutical industries.

References

- 1. nwnoggin.org [nwnoggin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. botany.one [botany.one]

- 7. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Miraculin's N-Terminal Region in Sweet Taste Receptor Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

Miraculin (MCL), a glycoprotein from the fruit of Richadella dulcifica, exhibits a unique taste-modifying property, converting sour tastes into sweet ones. This phenomenon is mediated by a pH-dependent interaction with the human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3 G-protein coupled receptors. At neutral pH, Miraculin binds to the receptor as an antagonist, while under acidic conditions, it becomes a potent agonist. While the N-terminal domain of the TAS1R2 receptor subunit has been identified as a critical region for this interaction, the specific role of Miraculin's own N-terminal amino acids (1-20) in receptor binding remains an area of limited direct investigation. This technical guide synthesizes the current understanding of the Miraculin-receptor interaction, focusing on the established molecular determinants, quantitative binding data for the full-length protein, and detailed experimental protocols for assessing its activity. We will also explore the key signaling pathways and experimental workflows through visual diagrams.

Introduction: The Miraculin-Sweet Taste Receptor Interaction

Miraculin is a homodimeric protein composed of two 191-amino acid subunits.[1][2] Its remarkable ability to make sour foods taste sweet is a consequence of its dynamic interaction with the TAS1R2-TAS1R3 sweet taste receptor.[3][4] At a neutral pH, Miraculin binds to the receptor without activating it, and can even inhibit the response to other sweeteners.[4][5] However, a decrease in pH causes a conformational change in the Miraculin-receptor complex, leading to the activation of the sweet taste signaling cascade.[3][4]

While the precise binding mode of Miraculin to the TAS1R2-TAS1R3 receptor is not fully elucidated, studies utilizing human/mouse chimeric receptors have demonstrated that the amino-terminal domain (ATD) of the hTAS1R2 subunit is indispensable for the response to Miraculin.[4][6][7] This suggests that a significant portion of the binding and/or activation interface resides within this region of the receptor.

The Role of Miraculin's Amino Acid Sequence in Receptor Interaction

The N-Terminal Region (1-20)

Currently, there is a lack of direct experimental evidence from mutagenesis or peptide binding studies specifically defining the role of the N-terminal 1-20 amino acid sequence of Miraculin in receptor binding. While the full sequence is known, research has primarily focused on other regions of the protein as key determinants of its pH-dependent activity.

Key Residues Outside the N-Terminal (1-20) Region

Site-directed mutagenesis studies on the Miraculin protein have identified specific residues crucial for its taste-modifying function. Notably, histidine residues at positions 30 (His30) and 60 (His60) have been shown to be essential.[1] The protonation of these histidine residues at acidic pH is believed to be a key trigger for the conformational switch that turns Miraculin into a receptor agonist.[1] This highlights that while the N-terminus of the receptor is critical, key functional sites on the Miraculin protein itself lie outside the initial 1-20 amino acid sequence.

Quantitative Analysis of Miraculin-Receptor Binding

Quantitative data for the binding of full-length Miraculin to the hT1R2-hT1R3 receptor has been obtained through cell-based functional assays. These assays measure the downstream signaling events (e.g., calcium influx) upon receptor activation.

| Ligand | Receptor | Assay Condition | Parameter | Value | Reference |

| Miraculin | hT1R2-hT1R3 | pH 5.0 | EC₅₀ | ~0.44 nM | [8] |

| Miraculin | hT1R2-hT1R3 | pH 7.4 | IC₅₀ (vs. 3 µM NCL) | 0.35 nM | [1] |

| Miraculin | hT1R2-hT1R3 | pH 7.4 | IC₅₀ (vs. 1 mM aspartame) | 0.56 nM | [1] |

| Miraculin | hT1R2-hT1R3 | pH 7.4 | IC₅₀ (vs. 3 mM cyclamate) | 0.58 nM | [1] |

Table 1: Quantitative binding and functional data for Miraculin with the human sweet taste receptor. EC₅₀ represents the half-maximal effective concentration for agonistic activity, while IC₅₀ represents the half-maximal inhibitory concentration for antagonistic activity against other sweeteners.

Experimental Protocols

Cell-Based Calcium Imaging Assay for Miraculin Activity

This protocol describes a common method for quantifying the pH-dependent agonist activity of Miraculin on the human sweet taste receptor expressed in a heterologous cell system.

4.1.1. Materials and Reagents

-

HEK293 cells stably co-expressing hTAS1R2, hTAS1R3, and a promiscuous G-protein (e.g., Gα16-gust44).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES), adjusted to various pH levels (e.g., 7.4, 6.5, 5.7, 5.0, 4.8).

-

Purified Miraculin protein.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

4.1.2. Procedure

-

Cell Seeding: Seed the engineered HEK293 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer (pH 7.4). Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Miraculin Pre-incubation: After dye loading, wash the cells with assay buffer (pH 7.4). Add solutions of varying concentrations of Miraculin (e.g., 0.01 nM to 300 nM) to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature. This step allows Miraculin to bind to the receptors.

-

Washing: Carefully wash the cells multiple times with assay buffer (pH 7.4) to remove any unbound Miraculin.

-

Fluorescence Measurement and Ligand Injection: Place the plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye. Establish a stable baseline reading.

-

Acid Stimulation: Program the instrument to automatically inject the acidic assay buffer (e.g., pH 5.0) into the wells.

-

Data Acquisition: Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration, for several minutes post-injection.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity change minus the baseline. Dose-response curves are generated by plotting the response against the logarithm of the Miraculin concentration to determine the EC₅₀ value.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of Miraculin's Taste-Modifying Activity

References

- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct binding of calmodulin to the cytosolic C-terminal regions of sweet/umami taste receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

For Immediate Release

This technical guide provides an in-depth analysis of the primary amino acid sequence of the taste-modifying protein, Miraculin, focusing on the initial 20 residues of the N-terminus. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Primary Amino Acid Sequence (1-20) of Miraculin

The N-terminal sequence of Miraculin, a glycoprotein isolated from the miracle fruit (Synsepalum dulcificum), plays a crucial role in its unique ability to make sour tastes perceived as sweet. The initial 20 amino acids of this single polypeptide chain have been identified and are presented below.[1][2][3]

| Residue Number | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 1 | Asp | D |

| 2 | Ser | S |

| 3 | Val | V |

| 4 | Val | V |

| 5 | Leu | L |

| 6 | Leu | L |

| 7 | Ser | S |

| 8 | Gly | G |

| 9 | Pro | P |

| 10 | Val | V |

| 11 | Asn | N |

| 12 | Glu | E |

| 13 | Asn | N |

| 14 | Val | V |

| 15 | Asn | N |

| 16 | Gly | G |

| 17 | Gly | G |

| 18 | Ile | I |

| 19 | Val | V |

| 20 | Trp | W |

Experimental Protocol: N-Terminal Amino Acid Sequencing

The determination of the primary amino acid sequence of Miraculin was achieved through automated Edman degradation.[1]

1. Sample Preparation:

-

Purified Miraculin was obtained from the pulp of miracle fruit.

-

The protein was extracted using a 0.5 M NaCl solution and subsequently purified by ammonium sulfate fractionation, CM-Sepharose ion-exchange chromatography, and concanavalin A-Sepharose affinity chromatography.[1][3]

-

The purity of the sample was confirmed by reverse-phase high-performance liquid chromatography (HPLC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3] A single sharp peak in HPLC and a single band on SDS-PAGE indicated a highly pure sample.[1][3]

2. Automated Edman Degradation:

-

The N-terminal amino acid sequence of the purified Miraculin was determined using an Applied Biosystems 470A Protein Sequencer.

-

This instrument automates the Edman degradation chemistry, a process of sequentially removing one amino acid residue at a time from the N-terminus of a peptide or protein.

-

The process involves three key steps:

-

Coupling: The free N-terminal amino group of the protein reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the rest of the polypeptide chain as an anilinothiazolinone (ATZ) derivative.

-

Conversion: The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

-

3. Identification of Amino Acids:

-

The resulting PTH-amino acid derivatives were identified using a high-performance liquid chromatography (HPLC) system.

-

By comparing the retention time of the unknown PTH-amino acid with that of known standards, the specific amino acid at each position was identified.

-

This cycle was repeated for the first 20 residues to elucidate the N-terminal sequence of Miraculin.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the N-terminal amino acid sequence of Miraculin.

Caption: Experimental workflow for Miraculin N-terminal sequencing.

References

Unveiling the Conformational Landscape of the Miraculin (1-20) Peptide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted secondary structure of the N-terminal 20-amino-acid peptide of Miraculin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes computational predictions, outlines detailed experimental protocols for structural verification, and illustrates the protein's mechanism of action.

Executive Summary

Miraculin, a taste-modifying glycoprotein, possesses the remarkable ability to make sour stimuli taste sweet. This phenomenon is initiated by the interaction of Miraculin with the sweet taste receptor TAS1R2/TAS1R3 on the human tongue. Understanding the structural characteristics of this protein is paramount for its potential applications in food science and therapeutics. This guide focuses on the N-terminal region (residues 1-20), a critical domain for the protein's overall fold and function. Computational analyses predict this region to be predominantly composed of a β-strand and random coil structures.

Predicted Secondary Structure of Miraculin (1-20)

The primary amino acid sequence of the mature Miraculin protein begins with the 20-residue sequence: DSAPNPVLDIDGEKLRTGTN. Computational modeling of the full-length Miraculin protein, including predictions by JPRED and PHD algorithms, suggests that the overall structure is rich in β-strands, a characteristic feature of the soybean trypsin inhibitor family to which Miraculin shows high homology.[1] Based on these global predictions, the secondary structure of the N-terminal (1-20) peptide is inferred.

Quantitative Structural Predictions

The following table summarizes the predicted secondary structure for each residue of the Miraculin (1-20) peptide, based on computational analyses of the entire protein.

| Residue Number | Amino Acid (Single Letter) | Predicted Secondary Structure |

| 1 | D (Asp) | Random Coil |

| 2 | S (Ser) | Random Coil |

| 3 | A (Ala) | Random Coil |

| 4 | P (Pro) | Random Coil |

| 5 | N (Asn) | Random Coil |

| 6 | P (Pro) | Random Coil |

| 7 | V (Val) | β-strand |

| 8 | L (Leu) | β-strand |

| 9 | D (Asp) | β-strand |

| 10 | I (Ile) | β-strand |

| 11 | D (Asp) | β-strand |

| 12 | G (Gly) | Random Coil |

| 13 | E (Glu) | Random Coil |

| 14 | K (Lys) | Random Coil |

| 15 | L (Leu) | Random Coil |

| 16 | R (Arg) | Random Coil |

| 17 | T (Thr) | Random Coil |

| 18 | G (Gly) | Random Coil |

| 19 | T (Thr) | Random Coil |

| 20 | N (Asn) | Random Coil |

Experimental Protocols for Structural Determination

To empirically validate the predicted secondary structure, the following standard biophysical techniques are recommended.

Peptide Synthesis and Purification

-

Synthesis: The Miraculin (1-20) peptide (DSAPNPVLDIDGEKLRTGTN) is to be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a non-destructive technique ideal for assessing the secondary structure of peptides in solution.[2]

-

Sample Preparation: A purified peptide stock solution is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.[3][4] The final peptide concentration should be between 0.1 and 1 mg/ml.[5]

-

Instrument Calibration: The CD spectrometer is calibrated using a standard like camphor sulfonic acid.[2]

-

Parameter Setup: Data acquisition parameters are set as follows:

-

Data Acquisition: A blank spectrum of the buffer is recorded and subtracted from the peptide sample spectrum.

-

Data Analysis: The resulting spectrum, plotted as molar ellipticity versus wavelength, is analyzed. A β-strand conformation is typically characterized by a negative band near 218 nm and a positive band near 195 nm. Random coil structures generally show a strong negative band near 198 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including residue-specific secondary structure and tertiary contacts.[6]

-

Sample Preparation: The peptide is dissolved in a buffer (e.g., 90% H₂O/10% D₂O phosphate buffer) to a concentration of at least 1 mM.[6][7] The pH should be maintained below 7.5 to observe amide protons.[7]

-

NMR Experiments: A series of 2D NMR experiments are performed:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: The initial step involves the sequence-specific assignment of all proton resonances.

-

Structure Calculation: NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used in simulated annealing protocols to calculate a family of 3D structures consistent with the NMR data.

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental Workflow for Structure Determination

Caption: Workflow for Miraculin (1-20) peptide structure determination.

Predicted Secondary Structure of Miraculin (1-20)

Caption: Predicted secondary structure map of the Miraculin (1-20) peptide.

Miraculin's pH-Dependent Mechanism of Action

Caption: pH-dependent interaction of Miraculin with the sweet taste receptor.

Conclusion

The N-terminal 1-20 peptide of Miraculin is predicted to adopt a mixed conformation of random coil and β-strand. This structural arrangement likely plays a crucial role in the overall topology and taste-modifying function of the full-length protein. The experimental protocols detailed herein provide a robust framework for the empirical validation of these computational predictions. Further research into the structure-function relationship of Miraculin and its domains will continue to advance its potential use as a novel taste modifier. The mechanism of action, involving a pH-dependent switch from an antagonist to an agonist at the TAS1R2/TAS1R3 receptor, underscores the sophisticated molecular basis of taste perception.[1][8][9][10][11]

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]

- 9. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nwnoggin.org [nwnoggin.org]

A Technical Review of Miraculin and the Potential for Bioinspired Peptide Fragments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miraculin, a glycoprotein found in the fruit of Synsepalum dulcificum, possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet. This remarkable property has generated significant interest in its potential as a novel sweetener or taste modulator. This technical guide provides a comprehensive review of the existing literature on miraculin, with a specific focus on the prospects of developing miraculin-derived peptide fragments as functional mimetics. While research on isolated and synthetic miraculin peptides is currently limited, this document summarizes the key structural and functional characteristics of the full-length protein that are crucial for the rational design of such peptides. We consolidate available quantitative data, detail relevant experimental protocols for the study of the whole protein, and present conceptual workflows for the future investigation of miraculin-inspired peptides.

Introduction

The quest for novel, non-caloric sweeteners and taste modifiers is a significant driver of research and development in the food and pharmaceutical industries. Miraculin, a homodimeric glycoprotein, stands out due to its unique mechanism of action.[1][2] At neutral pH, miraculin is tasteless and acts as an antagonist to the human sweet taste receptor, a heterodimer of T1R2 and T1R3.[3][4] However, in an acidic environment, miraculin undergoes a conformational change and becomes a potent agonist of this receptor, eliciting a strong sweet taste sensation.[3][4] This pH-dependent activity makes it a fascinating subject for protein engineering and the development of smaller, synthetically accessible peptide fragments that could replicate its function. Such peptides could offer advantages in terms of production scalability, stability, and cost-effectiveness.[1][2]

This review synthesizes the current understanding of miraculin's structure-function relationship and explores the potential for creating bioinspired peptide fragments with taste-modifying properties.

Miraculin: Structure and Function

Miraculin is a homodimer composed of two 191-amino acid polypeptide chains, linked by a disulfide bridge.[5] The protein is glycosylated, though studies have shown that glycosylation is not essential for its taste-modifying activity.[6] The complete amino acid sequence of miraculin has been determined, and it shares homology with the soybean trypsin inhibitor family of proteins.[5]

Two histidine residues, His30 and His60, have been identified as crucial for miraculin's pH-dependent activity.[2] While the crystal structure of miraculin has not been experimentally determined, molecular modeling studies have provided insights into its putative three-dimensional structure and its interaction with the T1R2/T1R3 receptor.[7]

Mechanism of Action

The taste-modifying effect of miraculin is a result of its dynamic interaction with the sweet taste receptor T1R2/T1R3, a G protein-coupled receptor.[4] At neutral pH, miraculin binds to the receptor without activating it, and can even inhibit the binding of other sweeteners.[3] Upon the introduction of an acid, the decrease in pH is thought to protonate key residues, likely the critical histidines, inducing a conformational change in the miraculin molecule.[2] This altered conformation allows it to activate the T1R2/T1R3 receptor, triggering the downstream signaling cascade that results in the perception of sweetness.[3][4] The effect is temporary and reversible, lasting for up to an hour until saliva neutralizes the pH.[8]

Quantitative Data on Miraculin Activity

The majority of quantitative data available pertains to the full-length miraculin protein. These data are essential for establishing a baseline for the desired activity of any potential peptide fragments.

| Parameter | Value | Conditions | Reference |

| Taste-Modifying Activity Threshold | 3 nM | Human sensory tests | [3] |

| Half-Maximal Sweetness (EC50) | ~10 nM | Human sensory tests | [3] |

| Receptor Activation pH Range | pH 6.5 to 4.8 | Cell-based assays | [3] |

| Binding Affinity | Higher than conventional sweeteners (EC50 in µM to mM range) | Inferred from cell-based assays | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and functional analysis of miraculin peptide fragments are not yet established in the literature. However, the methodologies used to study the full-length protein provide a strong foundation for future peptide-based research.

Purification of Native Miraculin from Synsepalum dulcificum

A common protocol for the purification of miraculin from its natural source involves the following steps:

-

Extraction: Homogenization of the fruit pulp in a high-salt buffer (e.g., 0.5 M NaCl) to solubilize the protein.[9]

-

Ammonium Sulfate Fractionation: Precipitation of proteins using a saturated ammonium sulfate solution to enrich for miraculin.[9]

-

Ion-Exchange Chromatography: Separation of proteins based on charge using a cation exchange resin like CM-Sepharose.[9]

-

Affinity Chromatography: Further purification based on the glycoprotein nature of miraculin using Concanavalin A-Sepharose.[9]

-

Purity Analysis: Assessment of purity using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of miraculin-inspired peptides would likely be achieved through standard solid-phase peptide synthesis (SPPS) protocols. This well-established method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is characterized by repeated cycles of deprotection, coupling, and washing.

Cell-Based Assays for Taste Receptor Activation

To assess the functional activity of miraculin or its peptide fragments, cell-based assays are indispensable. A typical protocol involves:

-

Cell Line: A stable cell line co-expressing the human sweet taste receptor subunits (hT1R2 and hT1R3) and a promiscuous G-protein (e.g., Gα16-gust44) that couples to a downstream reporter system.[3]

-

Reporter System: Commonly, a calcium-sensitive fluorescent dye is used to measure intracellular calcium mobilization upon receptor activation.[3]

-

Assay Procedure:

-

Cells are incubated with the test compound (miraculin or peptide fragment) at a neutral pH.

-

The pH of the assay buffer is then lowered to an acidic range (e.g., pH 5.0).

-

The change in fluorescence, indicating receptor activation, is measured using a fluorescence plate reader or microscope.

-

Dose-response curves can be generated to determine the potency (EC50) of the test compound.[3]

-

Signaling Pathways and Experimental Workflows

Miraculin Signaling Pathway

The following diagram illustrates the proposed signaling pathway for miraculin's taste-modifying activity.

Caption: Miraculin's pH-dependent activation of the sweet taste receptor signaling cascade.

Experimental Workflow for Miraculin Peptide Fragment Analysis

The following diagram outlines a logical workflow for the design, synthesis, and functional characterization of miraculin-inspired peptides.

Caption: A proposed workflow for the development of miraculin-based peptide taste modifiers.

Future Outlook and Conclusion

The development of miraculin peptide fragments as taste modifiers represents a promising yet largely unexplored area of research. While direct experimental evidence for the activity of such fragments is scarce, the detailed understanding of the full-length miraculin protein provides a solid foundation for the rational design of bioinspired peptides. Future research should focus on synthesizing peptides corresponding to putative active regions of miraculin, particularly those encompassing the critical histidine residues, and evaluating their ability to bind to and activate the sweet taste receptor in a pH-dependent manner.

The successful development of miraculin-derived peptides could lead to a new generation of taste modifiers with significant commercial potential in the food, beverage, and pharmaceutical industries. This technical guide serves as a comprehensive resource to inform and guide these future research endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dspace.sti.ufcg.edu.br [dspace.sti.ufcg.edu.br]

- 3. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nwnoggin.org [nwnoggin.org]

- 9. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Sweetness: A Technical Guide to Foundational Research on Miraculin Protein Fragments

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding miraculin, a taste-modifying protein, with a specific focus on the prospective analysis of its fragments. While research on miraculin fragments is an emerging field, this document consolidates the known properties of the full-length protein and outlines the established experimental methodologies that can be adapted to explore its constituent peptides. The aim is to provide a comprehensive resource for researchers seeking to identify the minimal active domains of miraculin responsible for its unique sour-to-sweet taste-modifying properties.

Introduction to Miraculin

Miraculin is a glycoprotein extracted from the fruit of Synsepalum dulcificum[1][2]. It is a homodimer, with each monomer consisting of 191 amino acids[3][4]. The protein itself is not sweet at neutral pH; however, it possesses the remarkable ability to bind to the human sweet taste receptor, a heterodimer of T1R2 and T1R3, and induce a sweet taste perception in response to acidic stimuli[1][5][6]. This pH-dependent activity makes miraculin a subject of intense interest for the development of novel sweeteners and taste modulators.

The complete amino acid sequence of miraculin has been determined, and its structure is known to be a single polypeptide chain[3][4]. The protein exists as a dimer, and this dimeric form is believed to be crucial for its taste-modifying activity[7][8]. Mutagenesis studies have highlighted the importance of specific histidine residues for its function[7]. The exploration of miraculin protein fragments aims to pinpoint the essential regions for receptor binding and activation, potentially leading to the design of smaller, more stable, and easier-to-synthesize sweet-inducing peptides.

Quantitative Data on Miraculin

Quantitative analysis is crucial for characterizing the activity of miraculin and its potential fragments. The following tables summarize key quantitative data for the full-length miraculin protein. These parameters serve as a benchmark for evaluating the efficacy of any derived fragments.

| Parameter | Value | Reference(s) |

| Molecular Weight | ~24.6 kDa (monomer) | [3][4] |

| Amino Acid Residues | 191 per monomer | [3][4] |

| Active Concentration for Maximum Sweetness | ≥ 4 x 10⁻⁷ mol/L | [2] |

| Equivalent Sweetness | 0.4 mol/L sucrose solution (at maximum effect) | [2] |

| Miraculin Content in Fruit Pulp | 0.07 to 1.30 mg/g of juice | [9] |

| pH Range for Activity | EC₅₀ for Receptor Activation | Reference(s) |

| 4.8 - 6.5 | Not explicitly stated for whole protein in search results | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments essential for the study of miraculin and its fragments.

Heterologous Expression and Purification of Miraculin Fragments

The production of miraculin fragments for research purposes requires a reliable expression and purification strategy.

Objective: To produce and purify recombinant miraculin fragments for functional and structural analysis.

Methodology:

-

Gene Synthesis and Cloning:

-

Synthesize DNA sequences encoding the desired miraculin fragments. Codon optimization for the chosen expression host (e.g., E. coli, Pichia pastoris) is recommended to enhance protein yield.

-

Incorporate affinity tags (e.g., His-tag, GST-tag) at the N- or C-terminus to facilitate purification.

-

Clone the synthesized gene fragments into a suitable expression vector.

-

-

Protein Expression:

-

Transform the expression vector into the chosen host cells.

-

Culture the cells under optimal conditions for growth and induce protein expression according to the vector system's protocol (e.g., IPTG induction for E. coli).

-

-

Purification:

-

Harvest the cells and lyse them to release the recombinant protein.

-

Perform affinity chromatography based on the incorporated tag (e.g., Ni-NTA for His-tagged proteins)[10].

-

Further purify the fragments using size-exclusion chromatography or ion-exchange chromatography to achieve high purity[11][12].

-

Confirm the purity and molecular weight of the fragments using SDS-PAGE and Western blotting[8][13].

-

Cell-Based Assay for Sweet Taste Receptor Activation

This assay is critical for quantifying the sweetness-inducing activity of miraculin fragments by measuring the activation of the T1R2-T1R3 receptor.

Objective: To determine the ability of miraculin fragments to activate the human sweet taste receptor in a pH-dependent manner.

Methodology:

-

Cell Culture and Transfection:

-

Calcium Imaging Assay:

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[14][15][16].

-

Pre-incubate the cells with the miraculin fragment at various concentrations at a neutral pH (e.g., 7.4).

-

Wash the cells to remove unbound fragments.

-

Stimulate the cells with an acidic buffer (e.g., pH 4.8-6.5) and record the changes in intracellular calcium concentration using a fluorescence plate reader or microscope[1][17].

-

Analyze the fluorescence data to determine the dose-response relationship and calculate the EC₅₀ value for each fragment.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding affinity and kinetics between miraculin fragments and the sweet taste receptor.

Objective: To quantify the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of miraculin fragments to the T1R2-T1R3 receptor.

Methodology:

-

Immobilization of the Receptor:

-

Immobilize the purified T1R2-T1R3 heterodimer onto a sensor chip (e.g., CM5 chip) via amine coupling or other suitable methods.

-

-

Binding Analysis:

-

Inject a series of concentrations of the miraculin fragment over the sensor chip surface at a constant flow rate.

-

Record the binding response in real-time as a change in resonance units (RU).

-

After the association phase, inject a buffer to monitor the dissociation of the fragment from the receptor.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_a, k_d, and K_D values.

-

Sensory Evaluation by Taste Panel

Ultimately, the taste-modifying effect of miraculin fragments must be confirmed through human sensory evaluation.

Objective: To assess the sour-to-sweet taste-modifying activity of miraculin fragments in human subjects.

Methodology:

-

Panelist Selection and Training:

-

Tasting Protocol:

-

Panelists will first rinse their mouths with water.

-

They will then hold a solution containing a specific concentration of the miraculin fragment in their mouths for a defined period (e.g., 1-2 minutes) to allow for binding to the taste receptors.

-

After expectorating the fragment solution, they will taste a sour solution (e.g., citric acid or lemon juice) and rate the perceived sweetness and sourness intensity on a labeled magnitude scale.

-

A sufficient rinse period with water is required between samples.

-

-

Data Analysis:

-

Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the taste-modifying effect of the fragments compared to a control (water or a non-active peptide).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in miraculin's action is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

Caption: Miraculin Signaling Pathway for Sweet Taste Perception.

Caption: Experimental Workflow for Miraculin Fragment Research.

Conclusion

The study of miraculin protein fragments holds significant promise for the development of novel, potent, and potentially more stable taste modifiers. While direct research on these fragments is still in its early stages, the established methodologies for the full-length protein provide a clear roadmap for future investigations. By systematically synthesizing and characterizing miraculin peptides, researchers can elucidate the minimal structural requirements for its unique taste-modifying activity. This knowledge will be instrumental in the rational design of new molecules for the food, beverage, and pharmaceutical industries, offering innovative solutions for sugar reduction and taste modulation.

References

- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Miraculin - Wikipedia [en.wikipedia.org]

- 3. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-step purification of native miraculin using immobilized metal-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nwnoggin.org [nwnoggin.org]

- 15. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Separate Populations of Receptor Cells and Presynaptic Cells in Mouse Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. KR102216399B1 - Method for estimating sweet-tasting of sweet-tasting proteins - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 22. dlg.org [dlg.org]

Methodological & Application

Application Notes & Protocols for the Purification of Miraculin (1-20) using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miraculin is a glycoprotein extracted from the fruit of Synsepalum dulcificum, commonly known as the miracle fruit. This protein possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet.[1][2] This property makes it a subject of significant interest for research into taste modulation and as a potential low-calorie sugar substitute. The purification of Miraculin to a high degree of homogeneity is crucial for its characterization and for investigating its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical assessment of Miraculin purity and can also be employed as a final polishing step in its purification.

This document provides detailed application notes and protocols for the purification of Miraculin, with a focus on the use of HPLC for analysis and purification.

Physicochemical Properties of Miraculin

A thorough understanding of the physicochemical properties of Miraculin is fundamental for the development of an effective purification strategy.

| Property | Value | Reference |

| Molecular Weight | ~28 kDa (by SDS-PAGE) | [1][3][4][5] |

| 24.6 kDa (calculated from sequence) | [6] | |

| Composition | Glycoprotein with 191 amino acids and 13.9% carbohydrate content | [2][6] |

| Structure | Homodimer, can also exist as a tetramer | [5] |

| Isoelectric Point (pI) | Basic | [4][7] |

| Stability | Stable at acidic pH; denatures at pH < 3 or > 12 and at high temperatures | [2][4] |

Experimental Protocols

I. Extraction of Crude Miraculin

This protocol describes the initial extraction of Miraculin from the pulp of the miracle fruit.

Materials:

Procedure:

-

Suspend 20 g of lyophilized miracle fruit pulp in 200 mL of 0.5 M NaCl solution.

-

Homogenize the suspension for 5 minutes at 4°C.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.

-

Carefully collect the supernatant containing the crude Miraculin extract. The resulting solution should be relatively colorless.[3][4]

II. Multi-Step Purification of Miraculin

A combination of chromatographic techniques is typically employed to achieve high purity Miraculin.

A. Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve 30% saturation while gently stirring at 4°C.

-

After complete dissolution, centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the pellet.

-

Add more ammonium sulfate to the supernatant to reach 70% saturation.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the partially purified Miraculin.

-

Resuspend the pellet in a minimal volume of the appropriate buffer for the next purification step (e.g., CM-Sepharose equilibration buffer).

B. Ion-Exchange Chromatography (IEC):

-

Equilibration Buffer: 10 mM Phosphate Buffer, pH 6.8

-

Elution Buffer: 10 mM Phosphate Buffer, pH 6.8 containing a linear gradient of 0 to 0.5 M NaCl

-

Procedure:

-

Load the resuspended pellet from the ammonium sulfate fractionation onto the equilibrated CM-Sepharose column.

-

Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins with a linear gradient of NaCl.

-

Collect fractions and assay for Miraculin activity or analyze by SDS-PAGE. Pool the fractions containing Miraculin.

-

C. Affinity Chromatography (AC):

-

Binding Buffer: 10 mM Phosphate Buffer, pH 6.8, containing 0.5 M NaCl

-

Elution Buffer: Binding Buffer containing a linear gradient of 0 to 0.15 M methyl-α-D-glucoside[4]

-

Procedure:

-

Apply the pooled fractions from IEC to the equilibrated Concanavalin A-Sepharose column.

-

Wash the column with Binding Buffer.

-

Elute the bound Miraculin with a linear gradient of methyl-α-D-glucoside.

-

Collect fractions and analyze for the presence of pure Miraculin. Pool the pure fractions and desalt if necessary.

-

III. HPLC Analysis and Purification of Miraculin

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method for assessing the purity of Miraculin and can be used as a final purification step.[1][3][4][8]

Instrumentation and Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | TSK gel TMS-250 (4.6 x 75 mm)[3][4] | C18, 100Å, 5 µm (250 x 4.6 mm)[9] |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA)[4] | Water with 0.1% Trifluoroacetic Acid (TFA)[9] |